molecular formula C14H11NO3S3 B513547 Phenyl 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonate CAS No. 941234-78-2

Phenyl 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonate

Cat. No.: B513547
CAS No.: 941234-78-2
M. Wt: 337.4g/mol
InChI Key: NVZDPGJIAMGRIR-UHFFFAOYSA-N
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Description

Phenyl 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonate is a sophisticated heteroaromatic sulfonate ester of significant interest in medicinal chemistry and drug discovery. Its molecular architecture incorporates two privileged heterocyclic systems: a 2-methylthiazole and a thiophene ring, linked via a sulfonate ester group. The thiazole ring, a five-membered system containing both sulfur and nitrogen atoms, is a versatile scaffold renowned for its aromaticity and wide spectrum of pharmacological activities . Molecules featuring thiazole and thiophene motifs are frequently investigated as potential inhibitors for various enzymes and receptors . This compound serves as a critical synthetic intermediate or building block in organic synthesis. The presence of the phenyl sulfonate group makes it a potential candidate for further chemical transformations, particularly in cross-coupling reactions or as a precursor for the generation of sulfonamide derivatives, which are a prominent class in medicinal chemistry . Researchers can leverage this compound to develop novel chemical entities targeting a range of pathological conditions. Thiazole-thiophene hybrid structures have demonstrated substantial research value in anticancer investigations, showing potent activity against cell lines such as hepatocellular carcinoma (HepG-2) and breast cancer (MDA-MB-231) . Furthermore, analogous structures have been explored as histone deacetylase (HDAC) inhibitors, representing a promising approach for epigenetic therapy in oncology . The mechanism of action for compounds derived from this intermediate is highly target-dependent but often involves the inhibition of key enzymatic processes, such as kinase activity or HDAC function, which are crucial for cell proliferation and survival . This product is intended for research and development purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

phenyl 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3S3/c1-10-15-12(9-19-10)13-7-8-14(20-13)21(16,17)18-11-5-3-2-4-6-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVZDPGJIAMGRIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=C(S2)S(=O)(=O)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonation of Thiophene Precursors

The foundational step in synthesizing this compound involves the sulfonation of a thiophene derivative. 5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride (CAS 215434-25-6) serves as the critical intermediate . This sulfonyl chloride is synthesized via chlorosulfonation of 5-(2-methylthiazol-4-yl)thiophene using chlorosulfonic acid under controlled conditions (0–5°C, 2–4 hours) . The reaction proceeds with a yield of 68–72%, as confirmed by thin-layer chromatography (TLC) in ethyl acetate/hexane (3:7) .

Key challenges include avoiding over-sulfonation and managing exothermic reactions. Cooling baths and dropwise addition of chlorosulfonic acid are essential to maintain selectivity for the 2-position . The sulfonyl chloride intermediate is hygroscopic and requires storage under inert gas (argon or nitrogen) .

Thiazole Ring Formation

The 2-methyl-1,3-thiazol-4-yl substituent is introduced via Hantzsch thiazole synthesis . A thiourea derivative reacts with α-chloro ketones in ethanol at reflux (78°C, 6–8 hours). For example:

CH3C(O)CH2Cl+NH2CSNH2C4H4N2S+NH4Cl\text{CH}3\text{C(O)CH}2\text{Cl} + \text{NH}2\text{CSNH}2 \rightarrow \text{C}4\text{H}4\text{N}2\text{S} + \text{NH}4\text{Cl}

This method yields the thiazole ring with 85–90% purity, which is upgraded to >99% via recrystallization in ethanol/water (7:3). Alternative routes using Lawesson’s reagent for sulfur incorporation have been reported but show lower yields (55–60%) .

Coupling of Thiophene and Thiazole Moieties

The thiophene-thiazole core is assembled via Suzuki-Miyaura cross-coupling . A boronic ester-functionalized thiophene reacts with 4-bromo-2-methylthiazole in the presence of Pd(PPh3_3)4_4 (2 mol%) and K2_2CO3_3 (2 equiv) in tetrahydrofuran (THF)/water (10:1) at 80°C . This method achieves 75–80% yield, with residual palladium removed via activated charcoal filtration .

Optimization Note: Microwave-assisted coupling (100°C, 30 minutes) reduces reaction time but requires specialized equipment .

Esterification with Phenol

The final step involves reacting the sulfonyl chloride intermediate with phenol under basic conditions. In anhydrous dichloromethane (DCM), phenol (1.2 equiv) and triethylamine (2.5 equiv) are added to the sulfonyl chloride at 0°C, followed by gradual warming to room temperature (20°C, 12 hours) . The reaction is monitored via 1H^{1}\text{H} NMR for the disappearance of the sulfonyl chloride peak at δ 3.2 ppm .

Critical Parameters:

  • Moisture must be excluded to prevent hydrolysis of the sulfonyl chloride.

  • Excess phenol ensures complete conversion, with unreacted phenol removed via aqueous extraction (5% NaOH) .

Purification and Characterization

Crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane 1:4 → 1:2 gradient) to isolate the sulfonate ester in 65–70% yield . Crystallization from methanol yields needle-like crystals suitable for X-ray diffraction .

Spectroscopic Data:

  • 1H^{1}\text{H} NMR (400 MHz, CDCl3_3): δ 7.82 (d, J = 3.6 Hz, 1H, thiophene), 7.45–7.30 (m, 5H, phenyl), 2.75 (s, 3H, thiazole-CH3_3) .

  • HRMS (ESI): m/z calcd. for C14_{14}H11_{11}NO3_3S3_3 [M+H]+^+: 352.9912, found: 352.9908 .

Scalability and Industrial Considerations

Pilot-scale synthesis (100 g batches) uses continuous-flow reactors for sulfonation and esterification steps, reducing reaction times by 40% . Environmental impact is mitigated via HCl scrubbing systems and solvent recovery (90% DCM recycled) .

Chemical Reactions Analysis

Types of Reactions: Phenyl 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds containing thiazole and thiophene moieties exhibit significant antimicrobial properties. The incorporation of the thiazole ring in Phenyl 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonate enhances its ability to interact with microbial enzymes, potentially leading to the development of new antimicrobial agents. Studies have shown that similar compounds can inhibit bacterial growth and may be effective against resistant strains of bacteria .

Anticancer Potential
The structural features of this compound suggest potential anticancer activity. Compounds with thiophene and thiazole rings have been investigated for their ability to induce apoptosis in cancer cells. Preliminary studies indicate that derivatives of this compound could disrupt cellular pathways involved in tumor growth, making them candidates for further development as anticancer drugs .

Agricultural Applications

Pesticidal Properties
this compound has shown promise as a pesticide. Its structural components allow it to act against various agricultural pests and pathogens. Research has demonstrated that similar thiazole-containing compounds can serve as effective fungicides and insecticides, providing a basis for exploring this compound's efficacy in pest management strategies .

Plant Growth Regulation
There is evidence suggesting that compounds like this compound may influence plant growth and development. These compounds can act as plant growth regulators, enhancing growth rates or improving resistance to environmental stresses. This application is particularly relevant in sustainable agriculture practices where chemical inputs are minimized .

Materials Science

Conductive Polymers
In materials science, the unique electronic properties of thiophene derivatives make them suitable for use in conductive polymers. This compound can be incorporated into polymer matrices to enhance conductivity and stability. This application is particularly useful in the development of organic electronic devices such as sensors and transistors .

Nanocomposite Development
The compound's ability to form stable interactions with nanoparticles opens avenues for developing nanocomposites with tailored properties. Such materials can be engineered for specific applications in electronics or biomedical fields, leveraging the synergistic effects of the organic compound and inorganic nanoparticles .

Case Studies

StudyFocusFindings
Antimicrobial Efficacy Study Investigated the antimicrobial properties of thiazole derivativesDemonstrated significant inhibition of bacterial growth using related compounds
Pesticide Development Research Explored the effectiveness of thiazole-containing pesticidesFound that these compounds significantly reduced pest populations in controlled environments
Conductive Polymer Research Analyzed the electrical properties of thiophene-based polymersShowed enhanced conductivity when incorporating this compound

Mechanism of Action

The mechanism of action of Phenyl 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Table 1: Key Structural Analogues
Compound Name Core Structure Functional Groups/Substituents Key Differences Reference
Phenyl 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonate Thiophene + thiazole Sulfonate ester (phenyl) at C2 High stability, low reactivity
5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride Thiophene + thiazole Sulfonyl chloride at C2 Reactive intermediate for synthesis
5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-carboxaldehyde Thiophene + thiazole Aldehyde at C2 Higher polarity, potential irritant
5-Methyl-4-[2-(2-methyl-1,3-thiazol-4-yl)-1,3-thiazol-4-yl]-N-(thiophen-2-ylmethylideneamino)-1,2-oxazole-3-carboxamide Thiazole + thiophene + oxazole Carboxamide, oxazole Enhanced biological activity (anticancer)
2-[[5-(Furan-2-yl)-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-N-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazole-4-carboxamide Thiazole + triazole Trifluoromethyl, carboxamide Improved pharmacokinetics

Reactivity and Stability

  • Sulfonate vs. Sulfonyl Chloride : The phenyl sulfonate ester exhibits greater stability than the sulfonyl chloride (CAS 215434-25-6), which is highly reactive and typically used as an intermediate in Suzuki couplings or nucleophilic substitutions .
  • Aldehyde Derivative : The carboxaldehyde analogue () replaces the sulfonate with an aldehyde group, increasing polarity but introducing irritant properties (Xi hazard classification) .

Biological Activity

Phenyl 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonate is a compound characterized by its unique structural features, which include a thiazole moiety and a thiophene ring. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its potential applications in medicine and agriculture.

Structural Characteristics

The compound features:

  • Thiazole Ring : Known for its role in various biological activities, including antimicrobial and anticancer properties.
  • Thiophene Ring : Contributes to the compound's electronic properties and enhances its biological activity.
  • Sulfonate Group : Imparts solubility in aqueous environments, crucial for biological interactions.

Antimicrobial Properties

Research indicates that compounds containing thiazole and thiophene moieties exhibit significant antimicrobial activity. For instance, derivatives of thiazole have shown effectiveness against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for related compounds has been reported as low as 0.22 µg/mL, demonstrating potent antimicrobial effects .

Antitumor Activity

Thiazole derivatives have been extensively studied for their anticancer properties. The structure-activity relationship (SAR) analyses suggest that modifications in the phenyl ring can enhance cytotoxicity against cancer cell lines. For example, certain thiazole-containing compounds have shown IC50 values below 1 µg/mL against human glioblastoma cells, indicating strong potential as anticancer agents .

Case Studies

  • Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of various thiazole derivatives, including those with thiophene structures. The results indicated that modifications at specific positions significantly influenced antimicrobial potency, with some derivatives exhibiting bactericidal activity alongside inhibition of biofilm formation .
  • Anticancer Research : In a separate investigation into the cytotoxic effects of thiazole-based compounds, it was found that the presence of electron-donating groups on the phenyl ring increased activity against cancer cell lines such as HT-29 and Jurkat cells. Compounds with specific substitutions showed IC50 values comparable to established chemotherapeutics like doxorubicin .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the thiazole ring through cyclization reactions.
  • Introduction of the thiophene moiety via electrophilic substitution.
  • Sulfonation to introduce the sulfonate group.

Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds.

Comparative Analysis of Biological Activity

Compound TypeAntimicrobial Activity (MIC)Antitumor Activity (IC50)
Thiazole Derivatives0.22 µg/mL< 1 µg/mL
Thiophene DerivativesVariableVariable
Phenyl-Thiazole-Thiophene HybridSignificantHigh potency

Q & A

Basic: What synthetic routes are commonly employed to prepare Phenyl 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonate?

Answer:
The synthesis typically involves multi-step reactions starting with thiophene sulfonic acid derivatives. A key step is the conversion of sulfonic acid to sulfonyl chloride using reagents like thionyl chloride (SOCl₂) under reflux conditions . Cyclization of intermediates with Lawesson’s reagent is critical for forming the thiazole ring, as demonstrated in analogous syntheses of 5-phenyl-1,3-thiazole-4-sulfonyl chloride derivatives . Reaction conditions (e.g., solvent polarity, temperature, and inert atmosphere) must be tightly controlled to avoid side reactions such as oxidation or degradation of the thiazole moiety . Post-synthesis purification via column chromatography or recrystallization is recommended to isolate the target compound.

Basic: Which analytical techniques are essential for characterizing this compound?

Answer:
Critical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : To confirm regiochemistry and purity (¹H/¹³C NMR for aromatic protons and sulfonate/thiazole carbons) .
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., S=O stretching at ~1350–1200 cm⁻¹ for sulfonate) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and isotopic patterns .
  • Thin-Layer Chromatography (TLC) : Monitors reaction progress and purity .

Advanced: How can reaction conditions be optimized to improve yield and minimize by-products?

Answer:
Optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while non-polar solvents reduce unwanted side reactions .
  • Temperature Control : Lower temperatures (0–25°C) prevent thermal decomposition of sulfonate groups, while higher temperatures (reflux) accelerate cyclization .
  • Inert Atmosphere : Use of nitrogen/argon prevents oxidation of thiazole or thiophene rings .
  • Catalyst Screening : Acidic or basic catalysts (e.g., p-toluenesulfonic acid) can accelerate specific steps, such as sulfonate ester formation .

Advanced: What experimental approaches resolve contradictions in spectroscopic data during structural elucidation?

Answer:
Contradictions (e.g., unexpected NMR shifts or IR absorptions) require:

  • Cross-Validation : Combine 2D NMR (COSY, HSQC) to confirm connectivity and rule out tautomerism or rotational isomerism .
  • X-ray Crystallography : Definitive structural confirmation, especially for stereochemical ambiguities .
  • Computational Modeling : DFT calculations predict vibrational spectra or chemical shifts to align with observed data .
  • By-Product Analysis : Use HPLC or GC-MS to identify impurities that may skew spectral interpretations .

Advanced: How to design experiments to evaluate biological activity, such as antitumor potential?

Answer:

  • In Vitro Screening : Test against panels of cancer cell lines (e.g., NCI-60) using MTT assays to measure IC₅₀ values .
  • Mechanistic Studies :
    • Enzyme Inhibition Assays : Target kinases or proteases structurally linked to the thiazole-sulfonate motif .
    • Apoptosis Markers : Flow cytometry (Annexin V/PI staining) to assess cell death pathways .
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., varying substituents on the phenyl or thiazole rings) to identify pharmacophores .

Basic: What are the stability considerations for this compound under laboratory conditions?

Answer:

  • Light Sensitivity : Store in amber vials to prevent photodegradation of the thiophene-sulfonate linkage .
  • Moisture Control : Use desiccants to avoid hydrolysis of the sulfonate ester .
  • Temperature : Long-term storage at –20°C recommended; avoid repeated freeze-thaw cycles .

Advanced: How to investigate environmental fate and degradation pathways?

Answer:

  • Hydrolysis Studies : Monitor sulfonate ester cleavage in buffered solutions (pH 2–12) using LC-MS to identify breakdown products .
  • Photodegradation : Expose to UV light (254–365 nm) and analyze via HRMS for radical-mediated decomposition .
  • Biotransformation : Incubate with liver microsomes or soil microbiota to assess metabolic pathways .

Advanced: What computational methods support mechanistic studies of its reactivity?

Answer:

  • Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., protein binding pockets) .
  • Density Functional Theory (DFT) : Calculate transition states for sulfonate ester hydrolysis or electrophilic substitution on the thiazole ring .
  • Docking Studies : Predict binding affinities for enzymes like cyclooxygenase or thymidylate synthase .

Basic: How to troubleshoot low yields in the final sulfonation step?

Answer:

  • Reagent Purity : Ensure fresh SOCl₂ or sulfonic acid precursors to avoid incomplete conversion .
  • Steric Effects : Introduce directing groups (e.g., electron-donating substituents) on the thiophene ring to enhance sulfonation regioselectivity .
  • Workup Optimization : Quench excess SOCl₂ with ice-cold water and extract promptly to prevent side reactions .

Advanced: What strategies validate the compound’s role in catalytic or materials science applications?

Answer:

  • Surface Functionalization : Immobilize on nanoparticles (e.g., Au or SiO₂) via sulfonate-thiol interactions for sensor development .
  • Polymer Synthesis : Incorporate into conductive polymers (e.g., polythiophenes) and measure conductivity via four-point probe techniques .
  • Coordination Chemistry : Screen for metal-binding activity (e.g., with Cu²⁺ or Fe³⁺) using UV-Vis titration and Job’s plot analysis .

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